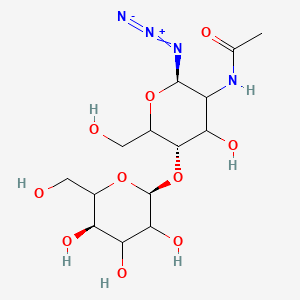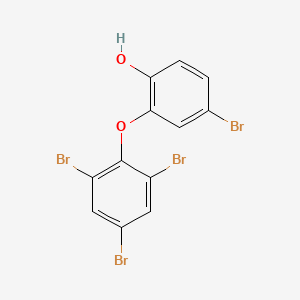
2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid is a complex organic compound that features a combination of pyridine, butadiene, and thiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Moiety: Starting with a dimethylaminopyridine precursor.
Butadiene Linkage: Coupling the pyridine derivative with a butadiene unit under specific conditions.
Thiazole Ring Formation: Cyclization to form the thiazole ring, often using sulfur-containing reagents.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butadiene and thiazole moieties.
Reduction: Reduction reactions could target the pyridine ring or the carboxylic acid group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Potential use in studying biological pathways due to its unique structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-((1E,3E)-4-(5-(Dimethylamino)pyridin-2-yl)buta-1,3-dien-1-yl)-4,5-dihydrothiazole-4-carboxylic Acid Derivatives: Compounds with slight modifications to the structure.
Pyridine-Butadiene-Thiazole Compounds: Other compounds featuring similar core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H17N3O2S |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-[(1E,3E)-4-[5-(dimethylamino)pyridin-2-yl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)12-8-7-11(16-9-12)5-3-4-6-14-17-13(10-21-14)15(19)20/h3-9,13H,10H2,1-2H3,(H,19,20)/b5-3+,6-4+ |
Clave InChI |
WGXDAPPPMLTSSC-GGWOSOGESA-N |
SMILES isomérico |
CN(C)C1=CN=C(C=C1)/C=C/C=C/C2=NC(CS2)C(=O)O |
SMILES canónico |
CN(C)C1=CN=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


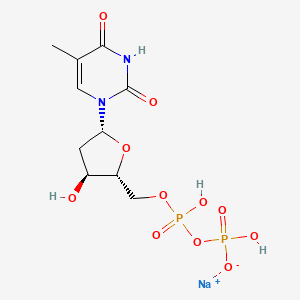
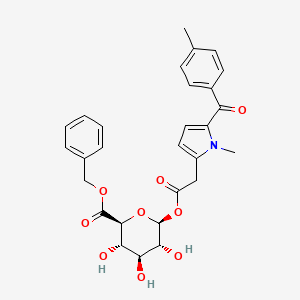
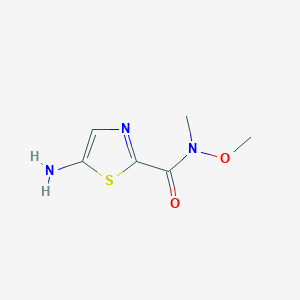


![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)

![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
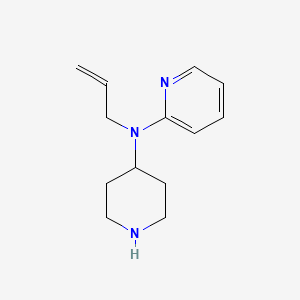
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
